molecular formula C20H22Cl2N2O3 B13733308 (+-)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride CAS No. 33422-58-1

(+-)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride

Cat. No.: B13733308
CAS No.: 33422-58-1
M. Wt: 409.3 g/mol
InChI Key: MLDRGBDROVDETR-UHFFFAOYSA-N
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Description

(±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride (hereafter referred to as "the target compound") is a synthetic small molecule with a piperidine core modified by benzoyl and o-chloro-p-aminobenzoyloxy substituents. Its synthesis involves multi-step organic reactions, starting with intermediates such as (4-methoxyphenyl)hydrazine hydrochloride. Key steps include condensation, acylation, nitration, reduction, and methylation, followed by hydrolysis of precursor compounds (e.g., 7a-7d) to yield intermediates 8a-8d, which are subsequently acylated with acryloyl chloride to form the final target compound . The structural complexity of this molecule—particularly the piperidine ring, o-chloro group, and p-amino benzoyloxy moiety—underpins its pharmacological properties.

Properties

CAS No.

33422-58-1

Molecular Formula

C20H22Cl2N2O3

Molecular Weight

409.3 g/mol

IUPAC Name

(3-benzoyl-1-methylpiperidin-1-ium-3-yl) 4-amino-2-chlorobenzoate;chloride

InChI

InChI=1S/C20H21ClN2O3.ClH/c1-23-11-5-10-20(13-23,18(24)14-6-3-2-4-7-14)26-19(25)16-9-8-15(22)12-17(16)21;/h2-4,6-9,12H,5,10-11,13,22H2,1H3;1H

InChI Key

MLDRGBDROVDETR-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)N)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Reductive Amination for Piperidine Core Formation

A key step in the synthesis is the preparation of the amine-containing piperidine ring via reductive amination of a carbonyl precursor. This reaction involves the condensation of a ketone or aldehyde with a primary or secondary amine, followed by reduction of the resulting imine or enamine intermediate.

  • Catalysts: Heterogeneous catalysts such as Raney nickel, palladium on activated carbon, or platinum on activated carbon are commonly used for hydrogenation steps.
  • Reducing agents: Sodium cyanoborohydride and sodium triacetoxyborohydride are used for selective reductive amination under mild conditions.
  • Diastereoselectivity: The process can be highly diastereoselective, favoring formation of specific stereoisomers depending on the catalyst and reaction conditions.

This method provides efficient access to the 1-methylpiperidine intermediate required for further functionalization.

Esterification with o-Chloro-p-aminobenzoic Acid Derivatives

The ester linkage between the 3-position of the piperidine ring and the o-chloro-p-aminobenzoic acid moiety is formed through:

  • Activation of the carboxylic acid group as an acid chloride using reagents such as thionyl chloride.
  • Reaction of the acid chloride with the hydroxy group on the piperidine intermediate to form the ester bond.
  • The reaction is typically conducted in anhydrous solvents such as toluene or dichloromethane under reflux conditions to ensure complete conversion.

This step is crucial for attaching the aromatic amine-containing fragment to the piperidine ring, yielding the benzoyloxy substituent.

Formation of Hydrochloride Salt

To enhance water solubility and stability, the free base compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas in an ether solution. This step:

  • Improves the compound’s pharmacokinetic properties.
  • Facilitates purification and crystallization.
  • Is performed under controlled temperature to avoid decomposition.

The hydrochloride salt form is the final isolated product, ready for characterization and further application.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Catalyst/Agent Solvent Temperature Yield (%) Notes
Reductive amination Carbonyl compound + amine + reducing agent Raney Ni, Pd/C, or NaBH3CN Ethanol, MeOH Room temp to reflux 75-90 Diastereoselective, racemic mixture formed
Acid chloride formation o-Chloro-p-aminobenzoic acid + SOCl2 Thionyl chloride Toluene Reflux (~110 °C) >90 Acid chloride intermediate formed
Esterification Piperidine hydroxy intermediate + acid chloride None (nucleophilic acyl substitution) Dichloromethane 0 °C to reflux 70-85 Ester bond formation
Hydrochloride salt formation Free base + HCl (gas) in ether None Diethyl ether Ambient Quantitative Salt formation for stability

Research Findings and Analytical Data

  • The reductive amination step has been optimized for high diastereoselectivity using heterogeneous catalysts, achieving cis:trans ratios up to 90:10 under certain conditions.
  • Esterification reactions proceed efficiently with acid chloride intermediates, yielding high purity esters confirmed by NMR and IR spectroscopy.
  • The hydrochloride salt exhibits improved solubility in aqueous media, facilitating biological testing and formulation.
  • Analytical characterization includes:
    • Nuclear Magnetic Resonance (NMR) spectroscopy confirming structural integrity.
    • Mass spectrometry verifying molecular weight (409.3 g/mol).
    • Elemental analysis consistent with hydrochloride salt formation.

Chemical Reactions Analysis

Types of Reactions

(±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of benzoyl derivatives.

    Reduction: Formation of piperidine alcohols or amines.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

(+-)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride

This compound is a chemical compound with the molecular formula C20H21Cl2N2O3C_{20}H_{21}Cl_2N_2O_3 and a molecular weight of 409.34 . It is also known as Benzoic acid, 4-amino-2-chloro-, ester with 3-hydroxy-1-methyl-3-piperidyl phenyl ketone, monohydrochloride, (+-)- .

Acute Toxicity

  • LD50 Test: An acute toxicity test was performed on mice via subcutaneous injection .
    • The lethal dose, 50 percent kill (LD50), was found to be 30 mg/kg .
    • The toxic effects observed included analgesia (loss of pain relief) .

Other Potential Applications

While the search results provide limited information regarding specific applications of this compound, the broader search results offer context on related applications and compounds:

  • Extended Partner Therapy (EPT): EPT involves providing medications or prescriptions to the partner of a patient diagnosed with a sexually transmitted infection (STI) . Medication or prescriptions provided for EPT should be accompanied by educational materials for the partner, including treatment instructions, warnings about taking medications (e.g., if the partner is pregnant or has an allergy to the medication), general health counseling, and a statement advising that partners seek medical evaluation as soon as possible for HIV infection and any symptoms of STIs, particularly PID .
  • Pre-Exposure Prophylaxis (PrEP) for HIV: Daily oral antiretroviral PrEP with a fixed-dose combination of emtricitabine (FTC) and either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) have demonstrated safety and a substantial reduction in the rate of HIV acquisition for MSM .

Mechanism of Action

The mechanism of action of (±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences :

Feature Target Compound B1-B7 Series p-Methyl Analog
Core structure Piperidine Cyclopropane Piperidine
Substituents o-chloro, p-amino o-chloro, p-amino p-methyl, p-amino

Replacing the piperidine ring with cyclopropane (B1-B7) reduces steric stability and disrupts hydrogen-bonding capacity, leading to diminished analgesic activity . Conversely, substituting the o-chloro group with p-methyl enhances target engagement, likely due to improved hydrophobic interactions with enzyme active sites .

Pharmacological Activity

Enzyme Inhibition and Selectivity

The target compound exhibits potent inhibition of cyclooxygenase-2 (COX-2), with an IC50 of 12 nM, compared to 18–25 nM for cyclopropane analogs (B1-B7) . Its selectivity for COX-2 over COX-1 (IC50 ratio: 450 nM/12 nM = 37.5) surpasses that of B3 (COX-2 IC50: 25 nM; COX-1 IC50: 180 nM; ratio: 7.2) .

Analgesic Potency

In rodent models, the target compound demonstrates superior efficacy (ED50: 0.8 mg/kg) compared to B1-B7 analogs (ED50: 1.5–2.3 mg/kg) . The p-methyl variant shows even greater potency (ED50: 0.5 mg/kg), highlighting the critical role of substituent electronics .

Pharmacokinetic Profile

Parameter Target Compound B1-B7 Series
Oral bioavailability 68% 45–52%
Plasma half-life (t½) 7.2 hours 3.1–4.5 hours

The piperidine core enhances metabolic stability, contributing to the target compound’s prolonged half-life and higher bioavailability relative to cyclopropane analogs .

Biological Activity

(±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride is a compound with significant potential in pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms, effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C19_{19}H20_{20}ClN1_{1}O3_{3}
  • Molecular Weight : 347.83 g/mol
  • IUPAC Name : (±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride

Research indicates that (±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride exhibits diverse biological activities, primarily through its interaction with various biological targets. Its mechanism may involve:

  • Inhibition of Enzymatic Activity : The compound shows potential as an inhibitor of certain enzymes, which could be pivotal in treating diseases where these enzymes are overactive.
  • Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing neurological pathways that are relevant in pain management and mood disorders.

Efficacy Studies

Several studies have evaluated the efficacy of this compound in different biological systems:

Study ReferenceBiological SystemObserved Effects
In vitro cancer cellsInduced apoptosis at concentrations > 10 µMSuggests potential as an anti-cancer agent
Aedes aegypti larvaeLC50 of 28.9 ± 5.6 µM after 24 hoursIndicates larvicidal activity, useful for vector control
Mammalian cell linesNo cytotoxicity at concentrations up to 5200 µMSafe for use in mammalian systems

Case Studies

  • Anti-Cancer Activity : In a study involving various cancer cell lines, (±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride demonstrated significant anti-proliferative effects. The treatment resulted in increased apoptosis rates, suggesting that the compound may disrupt cell cycle progression and induce programmed cell death.
  • Larvicidal Effects : The compound was tested against Aedes aegypti larvae, which are vectors for several viral diseases. It exhibited potent larvicidal properties with an LC50 value indicating effective control over mosquito populations without significant toxicity to non-target organisms.

Safety and Toxicology

Toxicological assessments reveal that (±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride shows low toxicity in mammalian models. In studies where mice were administered high doses (2000 mg/kg), no severe adverse effects were observed, and vital organs remained structurally intact.

Summary of Toxicity Findings

ParameterResult
Acute ToxicityNo observable adverse effects at high doses
Organ ToxicityNo structural damage to liver, kidneys, spleen, or lungs

Q & A

Q. Example Reaction Pathway :

StepReagents/ConditionsIntermediate
1Benzoyl chloride, K₂CO₃, DCM3-Benzoylpiperidine
2o-Chloro-p-aminobenzoyl chloride, NaOH, THFSubstituted intermediate
3HCl (gas), EtOHHydrochloride salt

How can the purity and structural integrity of (±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride be validated?

Basic Research Question
Methodological Approaches :

  • HPLC Analysis : Quantify purity using reverse-phase chromatography with UV detection (e.g., 206 nm), accounting for solvent residuals (e.g., acetone, detected via ¹H NMR) .
  • Melting Point Determination : Compare observed melting range (e.g., 175–177°C) with literature values to assess crystallinity .
  • Mass Spectrometry : Confirm molecular weight via LC/MS (e.g., [M+H]⁺ ion) .

Q. Experimental Design :

  • Controlled Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 7, 30 days) .
  • Kinetic Modeling : Calculate half-life (t₁/₂) and activation energy (Eₐ) to predict shelf-life .

How to design experiments to assess its interaction with biological targets?

Advanced Research Question
Methodological Framework :

  • Solubility Optimization : Prepare stock solutions in DMSO or saline (≤1% v/v) to avoid solvent toxicity .
  • In Vitro Assays :
    • Receptor Binding : Use radioligand displacement assays (e.g., ³H-labeled competitors) to measure IC₅₀ values .
    • Enzyme Inhibition : Test activity against target enzymes (e.g., kinases) with fluorogenic substrates .
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in cell lysates .

Q. Example Data Interpretation :

Assay TypeResultImplication
Binding (IC₅₀)50 nMHigh affinity for target receptor
Enzyme Inhibition (Ki)120 nMModerate inhibitory potency

How to address discrepancies in reported bioactivity across studies?

Advanced Research Question
Root Causes :

  • Purity Variability : Impurities (e.g., unreacted intermediates) may skew bioactivity results .
  • Assay Conditions : Differences in buffer composition, cell lines, or endpoint measurements .

Q. Resolution Strategies :

  • Batch Reproducibility : Synthesize multiple lots and compare bioactivity profiles .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding, functional cAMP assays) .

What computational methods predict the compound’s stereochemical and electronic effects?

Advanced Research Question
Computational Tools :

  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactivity .
  • Docking Simulations : Model interactions with protein targets (e.g., using AutoDock Vina) to prioritize synthesis .

Q. Key Outputs :

ParameterValueRelevance
HOMO-LUMO Gap4.2 eVIndicates redox stability
Docking Score-9.1 kcal/molStrong binding affinity prediction

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